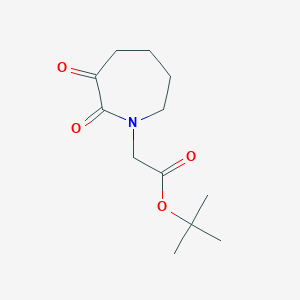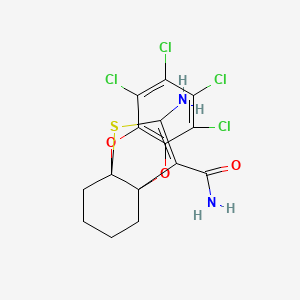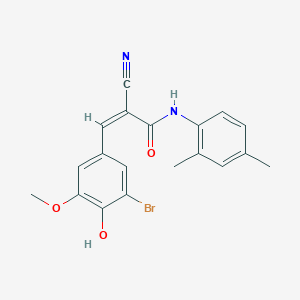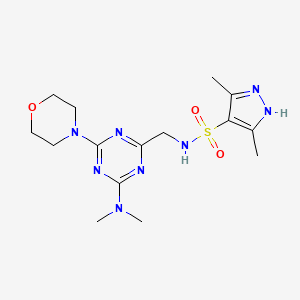
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazopyridines are a class of drugs that have a wide range of pharmacological activities, such as antifungal, antibacterial, antitumor, antipyretic, analgesic, antiulcer, anxiolytic, antineoplastic, cardiac stimulant and anti-osteoporotic activities . Sulfonamides are a group of compounds that contain a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are well known for their antimicrobial activity.
Synthesis Analysis
The synthesis of imidazopyridines often involves the reaction of 2-aminopyridines with various reagents . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported . The reaction also enables the formation of alkenyl-substituted imidazoheterocycles by using unsaturated ketones as substrates .Chemical Reactions Analysis
The chemical reactions involving imidazopyridines are diverse and depend on the specific substituents present on the molecule . For example, imidazopyridines can undergo various oxidation reactions, C-N bond-forming reactions, and coupling reactions .Mecanismo De Acción
PIM kinases are involved in the regulation of several key signaling pathways that are important for cell survival and proliferation, including the PI3K/AKT/mTOR pathway and the JAK/STAT pathway. N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide inhibits the activity of PIM kinases, thereby disrupting these signaling pathways and inducing cell death in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit inflammation and to have neuroprotective effects in models of neurodegenerative diseases. This compound has also been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide in lab experiments is that it is a small-molecule inhibitor, which makes it easy to administer and study. However, one limitation is that it may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of interest is the study of this compound in combination with immunotherapy, which has shown promise in the treatment of several types of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, which could lead to the development of new therapeutic applications for this compound.
Métodos De Síntesis
The synthesis of N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 2-bromo-1-(2-pyridyl)ethanone with 1H-imidazole-4-carboxaldehyde to form 2-(2-pyridyl)-1H-imidazole-4-carbaldehyde. This intermediate is then reacted with 3-aminopyridine-2-sulfonamide to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)pyridine-3-sulfonamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors such as breast, prostate, and lung cancer. This compound has also been shown to enhance the efficacy of other anticancer agents, such as chemotherapy and targeted therapy.
Propiedades
IUPAC Name |
N-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,13-4-3-6-16-12-13)19-9-11-20-10-8-18-15(20)14-5-1-2-7-17-14/h1-8,10,12,19H,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKAZSOIDQUULP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CN2CCNS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Bromophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2603359.png)
![(E)-ethyl 5-(4-bromophenyl)-7-methyl-2-((5-methylfuran-2-yl)methylene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2603360.png)
![2-(5-chlorothiophen-2-yl)-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2603361.png)



![N-(1,4-Dimethylpyrazol-3-yl)-N-[(4-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2603367.png)
![N-(4-butylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2603368.png)

![8-[2-(3,5-Dimethylpiperidyl)ethyl]-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2603373.png)
![5-((3,4-Dimethoxyphenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603374.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2-phenoxybenzamide](/img/structure/B2603380.png)
